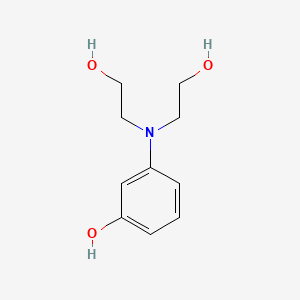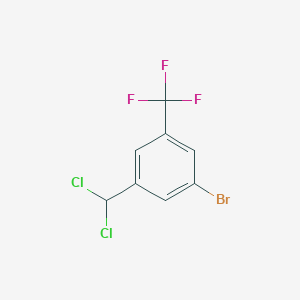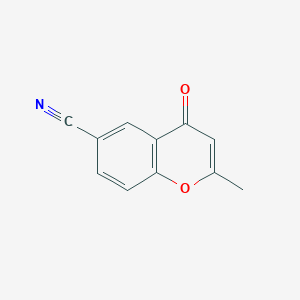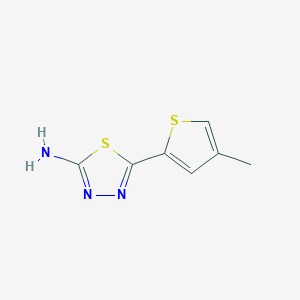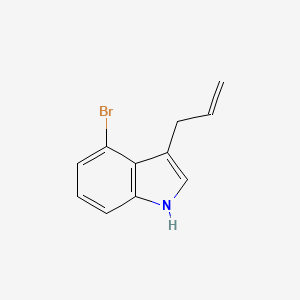
3-Allyl-4-bromo-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Allyl-4-bromo-1H-indole is a derivative of indole, an aromatic heterocyclic organic compound. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound this compound features an allyl group at the third position and a bromine atom at the fourth position of the indole ring, making it a unique and valuable compound for various chemical and biological applications.
Preparation Methods
The synthesis of 3-Allyl-4-bromo-1H-indole can be achieved through several methods. One common approach involves the bromination of 3-allylindole using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane at room temperature. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the allyl group onto a pre-brominated indole scaffold . Industrial production methods may involve large-scale bromination and coupling reactions using optimized conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-Allyl-4-bromo-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the fourth position can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding indoline derivative using reducing agents like lithium aluminum hydride.
Cyclization Reactions: The allyl group can participate in cyclization reactions to form fused ring systems, which are valuable in the synthesis of complex organic molecules.
Scientific Research Applications
3-Allyl-4-bromo-1H-indole has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents.
Biological Studies: It serves as a probe in biological studies to investigate the role of indole derivatives in cellular processes and receptor interactions.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Chemical Synthesis: It is employed as an intermediate in the synthesis of complex organic molecules and natural products.
Mechanism of Action
The mechanism of action of 3-Allyl-4-bromo-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors to exert its pharmacological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-Allyl-4-bromo-1H-indole can be compared with other indole derivatives such as:
3-Allyl-1H-indole: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-Bromo-1H-indole: Lacks the allyl group, which affects its chemical properties and applications.
3-Allyl-5-bromo-1H-indole: Similar structure but with the bromine atom at the fifth position, leading to different chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H10BrN |
|---|---|
Molecular Weight |
236.11 g/mol |
IUPAC Name |
4-bromo-3-prop-2-enyl-1H-indole |
InChI |
InChI=1S/C11H10BrN/c1-2-4-8-7-13-10-6-3-5-9(12)11(8)10/h2-3,5-7,13H,1,4H2 |
InChI Key |
LUNPIDFXLOWEFA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CNC2=C1C(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


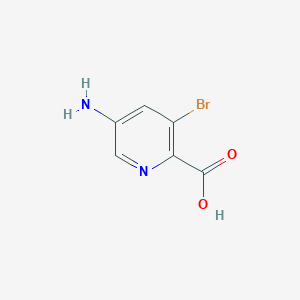
![1-[(6-Methyl-3-pyridyl)methyl]guanidine](/img/structure/B13695811.png)
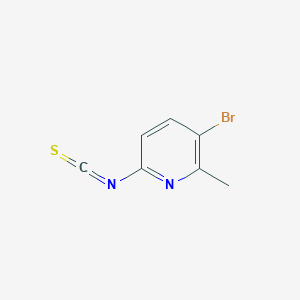

![Triisopropyl[(6-methyl-3,4-dihydro-1-naphthyl)oxy]silane](/img/structure/B13695828.png)
![5,6,8,9-Tetrahydrooxepino[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13695841.png)
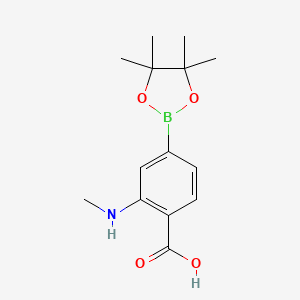
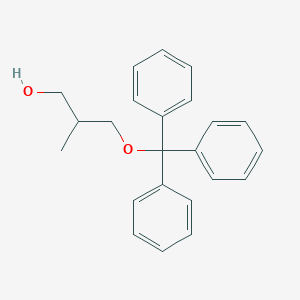
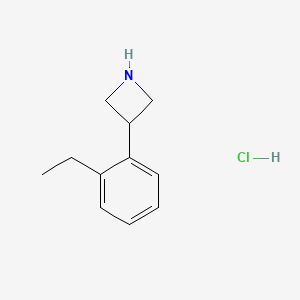
![6-(Bromomethyl)-7-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13695858.png)
